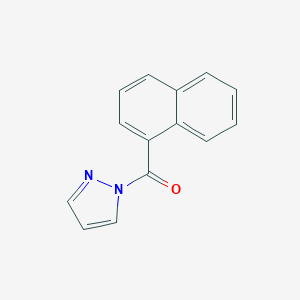

naphthalen-1-yl(pyrazol-1-yl)methanone

Description

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

naphthalen-1-yl(pyrazol-1-yl)methanone |

InChI |

InChI=1S/C14H10N2O/c17-14(16-10-4-9-15-16)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H |

InChI Key |

OMQDSKYQXDQNEK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)N3C=CC=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)N3C=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(1-Hydroxynaphthalen-2-yl)ethanone

The foundational step involves Friedel-Crafts acylation of α-naphthol using zinc chloride (ZnCl₂) in glacial acetic acid under reflux. This yields 1-(1-hydroxynaphthalen-2-yl)ethanone with a 93.5% yield and melting point of 82–85°C. The reaction mechanism proceeds via electrophilic attack of the acylating agent on the activated aromatic ring, facilitated by ZnCl₂’s Lewis acidity.

Esterification and Rearrangement to β-Diketones

The intermediate is esterified with substituted benzoic acids using phosphorus oxychloride (POCl₃) in pyridine at 0–5°C. Subsequent Baker-Venkatraman rearrangement employs potassium hydroxide (KOH) in dry pyridine at 50°C, converting the ester to 1-(1-hydroxynaphthalen-2-yl)-3-substituted propane-1,3-dione. This step is critical for introducing ketone functionalities essential for pyrazole formation.

Cyclocondensation with Hydrazine Hydrate

The β-diketone undergoes cyclocondensation with hydrazine hydrate in refluxing ethanol, forming the pyrazole ring. For example, 2-(5-substituted-1H-pyrazol-3-yl)naphthalen-1-ol derivatives are obtained with yields ranging from 68% to 84%. The reaction’s regioselectivity is governed by the electronic effects of substituents on the diketone.

Photoredox-Mediated Dual Catalytic Synthesis

Reaction Setup and Optimization

A novel approach utilizes a dual catalytic system combining 4CzIPN (a photocatalyst) and acetic acid thiourea (ACT) under blue LED irradiation. The reaction of 1-naphthaldehyde with pyrazole in acetonitrile (MeCN) at 27°C produces naphthalen-1-yl(pyrazol-1-yl)methanone in 80% yield. Key parameters include:

-

Catalyst loading : 2 mol% Ru(bpy)₃(PF₆)₂

-

Oxidant : Sodium persulfate (Na₂S₂O₈)

-

Solvent : MeCN (0.5 M concentration)

Mechanistic Insights

The photocatalyst generates a radical cation from the aldehyde via single-electron transfer (SET), which couples with pyrazole’s nucleophilic nitrogen. ACT facilitates proton-coupled electron transfer (PCET), stabilizing intermediates and enhancing reaction efficiency. This method avoids high temperatures and harsh acids, making it environmentally favorable.

Acid-Catalyzed Cyclization of Chalcone Intermediates

Chalcone Synthesis

1-(2'-Hydroxynaphthyl)-3-phenyl-2-propene-1-one is synthesized via Claisen-Schmidt condensation between 2-hydroxy-1-naphthaldehyde and acetophenone in ethanolic NaOH. The chalcone intermediate is characterized by a conjugated enone system (IR ν = 1650 cm⁻¹ for C=O).

Cyclization with Phenylhydrazine

Refluxing the chalcone with phenylhydrazine hydrochloride in ethanol induces cyclization to form pyrazoline derivatives. For instance, 1-phenyl-3-(2''-hydroxynaphthalen-1''-yl)-5-(3',4',5'-trimethoxyphenyl)-2-pyrazoline is obtained with a 63% yield. The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by dehydration.

Nucleophilic Acyl Substitution Reactions

Acylation of Pyrazole

Pyrazole reacts with 1-naphthoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction achieves 75% yield under inert conditions at 0°C. This method is advantageous for its simplicity but requires anhydrous conditions to prevent hydrolysis.

Sulfonylation Alternatives

Substituting acyl chlorides with benzenesulfonyl chlorides in pyridine at 80°C yields N-sulfonylated derivatives (e.g., 1-(benzenesulfonyl)-3-naphthalen-1-ylpyrazole). While yields are moderate (55–65%), this route expands functional group compatibility for downstream applications.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature | Catalyst | Advantages |

|---|---|---|---|---|

| Friedel-Crafts/Baker-Venkatraman | 68–84 | 50–160°C | ZnCl₂, KOH | High regioselectivity |

| Photoredox dual catalysis | 80 | 27°C | Ru(bpy)₃(PF₆)₂, ACT | Mild conditions, scalable |

| Acid-catalyzed cyclization | 63 | Reflux | HCl | Simple setup |

| Nucleophilic acyl substitution | 75 | 0°C | Et₃N | Functional group tolerance |

The photoredox method stands out for its mild conditions and scalability, whereas the Friedel-Crafts route offers higher yields for structurally complex derivatives .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride . Reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include hydroxy pyrazole and hydroxy oxazole derivatives . These products can have significant biological and chemical properties, making them useful in various applications.

Scientific Research Applications

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Mechanism of Action

The mechanism of action of naphthalen-1-yl(pyrazol-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. For example, it can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and affecting metabolic pathways . The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below, we compare naphthalen-1-yl(pyrazol-1-yl)methanone with six structurally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural and Functional Variations

Table 1: Key Structural Features and Properties

*Estimated based on analogs.

Crystallographic Insights

- Hydrogen Bonding: In naphthalen-1-ylmethanol analogs, O–H⋯O interactions drive crystal packing , whereas this compound relies on π-π stacking due to the absence of polar groups.

- Twist Angles : Pyrazoline derivatives (e.g., ) show significant dihedral angles (up to 90.1°), reducing conjugation compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.